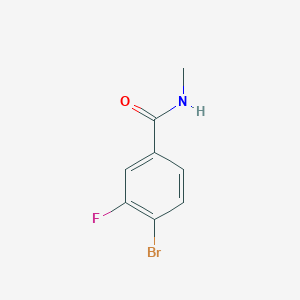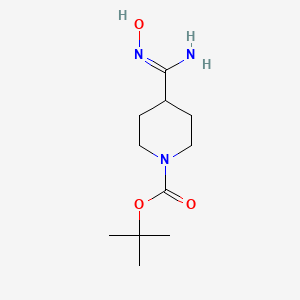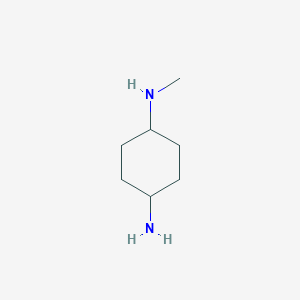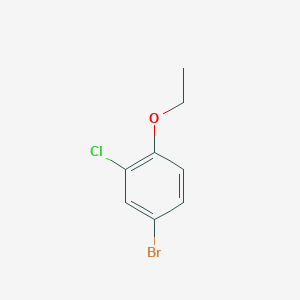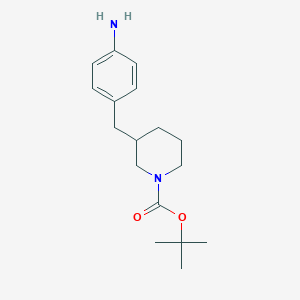![molecular formula C13H10ClN3O2S B1291437 7-ベンゼンスルホニル-4-クロロ-6-メチル-7H-ピロロ[2,3-d]ピリミジン CAS No. 252723-16-3](/img/structure/B1291437.png)
7-ベンゼンスルホニル-4-クロロ-6-メチル-7H-ピロロ[2,3-d]ピリミジン
概要
説明
7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C13H10ClN3O2S and its molecular weight is 307.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品合成
この化合物は、トファシチニブクエン酸塩の合成に使用されており、これは関節リウマチの治療に使用される薬剤です 。このプロセスには、α-アルキル化反応、続いてアミジンとの環化が含まれており、薬剤の活性を発揮するために不可欠なピリミジンコア構造が形成されます。
抗結核活性
スルホニル基やクロロ基などのフェニル環の修飾は、結核菌の菌株に対する抗結核活性に影響を与えることが示されています 。これは、新しい抗結核剤を開発する可能性を示唆しています。
分析化学
分析化学において、この化合物はクロマトグラフィー分析および質量分析のための参照物質として機能します。 これは、サンプル内の物質を特定および定量化し、その相互作用を理解するのに役立ちます .
バイオファーマ生産
この化合物は、特に新しい治療薬の開発において、バイオファーマ生産において重要な役割を果たします。 その構造的特徴は、所望の生物活性を持つ分子の設計において貴重な中間体となっています .
先端電池科学
先端電池科学の分野では、この化合物のようピリミジン誘導体の電気化学的特性は、エネルギー貯蔵技術のための新しい材料の開発に関心があります .
ライフサイエンス研究
最後に、ライフサイエンス研究では、この化合物はさまざまなプロトコルおよび実験で使用され、細胞プロセス、シグナル伝達経路、および病気の分子基盤を理解しています .
作用機序
Safety and Hazards
特性
IUPAC Name |
7-(benzenesulfonyl)-4-chloro-6-methylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2S/c1-9-7-11-12(14)15-8-16-13(11)17(9)20(18,19)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIDTDGOKALJNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626068 | |
| Record name | 7-(Benzenesulfonyl)-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252723-16-3 | |
| Record name | 7-(Benzenesulfonyl)-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl [(5-chloroquinolin-8-yl)oxy]acetate](/img/structure/B1291358.png)
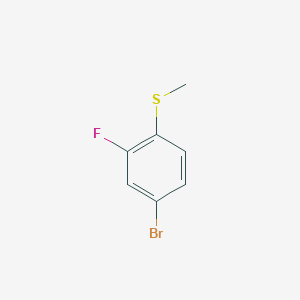


![2-[(6-Chloropyridin-2-yl)oxy]ethan-1-ol](/img/structure/B1291369.png)
